2-amino-4-[5-(4-methoxyphenyl)-2-furyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
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Overview
Description
2-amino-4-[5-(4-methoxyphenyl)-2-furyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a complex heterocyclic compound that has garnered attention due to its potential pharmacological properties. This compound belongs to the class of 2-amino-3-cyano-4H-chromenes, which are known for their diverse biological activities .
Preparation Methods
The synthesis of 2-amino-4-[5-(4-methoxyphenyl)-2-furyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves a multicomponent reaction (MCR) of aldehydes, malononitrile, and β-ketoesters. This reaction can be catalyzed by various catalysts or can proceed without a catalyst under specific conditions . The reaction conditions often include refluxing in ethanol, which facilitates the formation of the desired product in high yields .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Cyclization: It can participate in cyclization reactions to form more complex ring structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-amino-4-[5-(4-methoxyphenyl)-2-furyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has a wide range of scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds.
Medicine: Due to its pharmacological properties, it is being investigated for potential therapeutic applications.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
2-amino-4-[5-(4-methoxyphenyl)-2-furyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile can be compared with other similar compounds, such as:
2-amino-3-cyano-4H-chromenes: These compounds share a similar core structure and exhibit diverse biological activities.
Polysubstituted 2-amino-4H-pyran-3-carbonitriles: These compounds also have interesting pharmacological properties and are synthesized using similar methods.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities.
Properties
Molecular Formula |
C23H22N2O4 |
---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
2-amino-4-[5-(4-methoxyphenyl)furan-2-yl]-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C23H22N2O4/c1-23(2)10-16(26)21-19(11-23)29-22(25)15(12-24)20(21)18-9-8-17(28-18)13-4-6-14(27-3)7-5-13/h4-9,20H,10-11,25H2,1-3H3 |
InChI Key |
BWTBLDONTCRMSA-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(O3)C4=CC=C(C=C4)OC)C(=O)C1)C |
Canonical SMILES |
CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(O3)C4=CC=C(C=C4)OC)C(=O)C1)C |
Origin of Product |
United States |
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